SPDP-PEG24-acid

Antibody-Drug Conjugates Bioconjugation Drug Delivery

SPDP-PEG24-acid is the non-substitutable linker for high-DAR ADCs (≥8) and hydrophobic payloads. The monodisperse PEG24 spacer—confirmed by comparative studies—prevents payload-induced aggregation, improves in vivo PK, and ensures conjugate solubility. Shorter PEG linkers fail to shield hydrophobicity, leading to aggregation and rapid clearance. For PROTACs, the long, flexible, hydrophilic scaffold optimizes ternary complex formation and reduces non-specific binding. Choose SPDP-PEG24-acid when conjugate stability and efficacy are critical. Request a quote today.

Molecular Formula C59H110N2O27S2
Molecular Weight 1343.6 g/mol
Cat. No. B1393704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSPDP-PEG24-acid
Molecular FormulaC59H110N2O27S2
Molecular Weight1343.6 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C59H110N2O27S2/c62-57(5-56-89-90-58-3-1-2-6-61-58)60-7-9-66-11-13-68-15-17-70-19-21-72-23-25-74-27-29-76-31-33-78-35-37-80-39-41-82-43-45-84-47-49-86-51-53-88-55-54-87-52-50-85-48-46-83-44-42-81-40-38-79-36-34-77-32-30-75-28-26-73-24-22-71-20-18-69-16-14-67-12-10-65-8-4-59(63)64/h1-3,6H,4-5,7-56H2,(H,60,62)(H,63,64)
InChIKeyPUIVUQZDUBNJOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SPDP-PEG24-acid: Procurement-Ready Specifications and Baseline Characterization


SPDP-PEG24-acid (CAS 1334177-96-6) is a heterobifunctional, polyethylene glycol (PEG)-based crosslinker and PROTAC linker. Its molecular formula is C59H110N2O27S2, with a molecular weight of 1343.63 g/mol. The compound integrates three functional domains: an amine- and thiol-reactive SPDP (succinimidyl 3-(2-pyridyldithio)propionate) moiety containing a cleavable disulfide bond; a monodisperse, 24-unit PEG spacer; and a terminal carboxylic acid group . This architecture enables its dual application as a cleavable linker for antibody-drug conjugates (ADCs) and as a flexible scaffold for the synthesis of proteolysis-targeting chimeras (PROTACs) . The compound is a solid at room temperature and is typically stored at -20°C for long-term stability .

Why Generic Substitution of SPDP-PEG24-acid with Other PEG-Linkers Fails: Procurement and Functional Risks


SPDP-PEG24-acid cannot be substituted generically with other in-class compounds, such as shorter PEG variants (e.g., SPDP-PEG4-acid, SPDP-PEG12-acid) or alternative crosslinkers, due to a confluence of interdependent physicochemical and functional properties. The specific combination of a monodisperse PEG24 spacer and a cleavable SPDP headgroup creates a unique profile of aqueous solubility, conjugate stability, and in vivo pharmacokinetic performance . While all PEG linkers enhance solubility, the magnitude of this effect, the degree of steric shielding provided, and the impact on the clearance of the final conjugate are directly and non-linearly related to PEG chain length . Shorter PEG chains often fail to adequately mask the hydrophobicity of potent payloads, leading to ADC aggregation and accelerated plasma clearance, whereas the PEG24 spacer is specifically documented to mitigate these liabilities, enabling the development of highly-loaded, stable ADCs [1]. This means a simple substitution can result in a conjugate with dramatically different solubility, aggregation propensity, in vivo half-life, and ultimately, therapeutic efficacy, making SPDP-PEG24-acid a non-interchangeable, application-critical reagent for specific workflows .

SPDP-PEG24-acid: Quantitative Differentiation Guide for Scientific Procurement


ADC Aggregation Mitigation and High DAR Enablement by PEG24 vs. Non-PEGylated Linkers

The incorporation of a discrete PEG24 chain is critical for maintaining ADC solubility and stability, particularly at high drug-to-antibody ratios (DAR). In a head-to-head evaluation of linker-payload platforms for the highly hydrophobic drug exatecan, the use of a PEG24-containing linker was essential to compensate for the hydrophobicity of the PAB-exatecan moiety and prevent aggregation [1]. This enabled the construction of highly loaded DAR8 ADCs with excellent solubility properties, which is not achievable with non-PEGylated or shorter PEG linkers without encountering significant aggregation [1]. The study further demonstrated that ADCs built on this platform exhibited drastically improved in vitro linker stability and superior in vivo efficacy compared to a clinically approved ADC benchmark, underscoring the functional advantage conferred by the PEG24 spacer [1].

Antibody-Drug Conjugates Bioconjugation Drug Delivery

Comparative Nanoparticle Size Modulation: PEG24 vs. Non-PEG Linkers

In a direct comparative study, the impact of different heterobifunctional linkers on nanoparticle size was quantified. When conjugated to magnetic nanoparticles (MN-Cy5.5) and subsequently to LNA-modified antisense oligonucleotides, the use of a PEG24 linker resulted in a nanoparticle diameter of 41.1 nm [1]. In contrast, the use of the non-PEG linker GMBS resulted in a significantly smaller nanoparticle with a diameter of 19.6 nm [1]. This represents a >2-fold increase in hydrodynamic size, demonstrating the superior ability of the PEG24 spacer to extend the nanoparticle surface and reduce steric hindrance for downstream functionalization [1].

Nanoparticle Conjugation Oligonucleotide Delivery Bioconjugation

Impact of PEG24 on ADC Pharmacokinetics: Mitigation of High-DAR Clearance

The pharmacokinetic (PK) behavior of ADCs is critically dependent on linker design, particularly at high drug loads. A class-level observation from ADC development literature indicates that ADCs with very high DARs (over ~6) are subject to accelerated plasma clearance due to increased hydrophobicity . Research specifically investigating the PEGylation of auristatin drug-linkers has demonstrated that the incorporation of a discrete PEG24 unit can greatly diminish this impact, improving ADC PK properties and tolerability . This class-level inference suggests that SPDP-PEG24-acid, by virtue of its 24-unit PEG spacer, is a strategic tool for formulating high-DAR ADCs with PK profiles that more closely resemble the native antibody, a key differentiator from conjugates made with shorter PEG or non-PEG linkers.

Antibody-Drug Conjugates Pharmacokinetics Drug Clearance

Comparative Aqueous Solubility Enhancement via PEG Chain Length

A fundamental and well-documented property of PEG linkers is the direct relationship between PEG chain length and aqueous solubility . SPDP-PEG24-acid, with its 24 ethylene glycol units (M.W. 1343.63), provides a significantly larger hydrophilic reservoir compared to its shorter-chain analogs. For instance, SPDP-PEG4-acid (M.W. 462.58) and SPDP-PEG12-acid (M.W. ~815.02) possess proportionally smaller hydrophilic domains . The longer PEG chain of SPDP-PEG24-acid not only confers higher intrinsic solubility but also more effectively masks the hydrophobicity of attached payloads, reducing the risk of conjugate aggregation. While precise quantitative solubility limits are buffer- and payload-dependent, this class-level inference establishes a clear, scalable advantage for the PEG24 variant in applications involving hydrophobic molecules or requiring high concentrations in aqueous media .

Solubility PEGylation Bioconjugation

SPDP-PEG24-acid: Prioritized Application Scenarios Based on Quantitative Evidence


Construction of High-DAR, Non-Aggregating ADCs with Hydrophobic Payloads

SPDP-PEG24-acid is the linker of choice for developing stable antibody-drug conjugates (ADCs) with drug-to-antibody ratios (DARs) of 8 or higher, particularly when using highly hydrophobic payloads like exatecan or auristatin derivatives. Evidence from a direct comparative study confirms that a PEG24 spacer is essential to prevent payload-induced aggregation and enable the production of soluble, stable DAR8 ADCs [1]. This same PEG24-containing platform demonstrated drastically improved in vitro linker stability and superior in vivo efficacy over a benchmark ADC [1]. Procurement of this linker is therefore justified for any ADC program facing challenges with conjugate aggregation, poor solubility, or accelerated plasma clearance due to high DAR or payload hydrophobicity .

Nanoparticle Functionalization Requiring Extended Spacing and Reduced Steric Hindrance

For applications involving the surface modification of nanoparticles, SPDP-PEG24-acid provides a well-characterized solution for maximizing the distance between the nanoparticle core and a conjugated biomolecule. Direct comparative data shows that a PEG24 linker more than doubles the hydrodynamic diameter of a conjugated nanoparticle compared to a non-PEG linker (41.1 nm vs. 19.6 nm) [2]. This extended spacing is critical for reducing steric hindrance during subsequent functionalization steps and for presenting ligands in an optimal orientation for biological recognition. This makes SPDP-PEG24-acid a highly specified procurement item for projects in targeted nanoparticle drug delivery and diagnostic imaging.

PROTAC Synthesis Requiring Optimal Linker Length and Flexibility

In the design and synthesis of proteolysis-targeting chimeras (PROTACs), linker length and flexibility are key parameters for achieving efficient ternary complex formation and subsequent target protein degradation. SPDP-PEG24-acid serves as a well-defined, flexible, and hydrophilic scaffold of significant length (24 PEG units) . While no direct comparative data for this specific compound in PROTACs is presented here, the established class-level benefits of longer PEG linkers—enhanced solubility, reduced non-specific binding, and improved in vivo behavior—make SPDP-PEG24-acid a strategic choice when exploring the chemical space of PROTAC linker design, especially when aiming to overcome solubility or cellular permeability limitations of other constructs .

Bioconjugation Workflows Requiring a Cleavable, Long, and Hydrophilic Spacer

SPDP-PEG24-acid is a superior choice for general bioconjugation applications where a cleavable (disulfide) linkage and a long, non-immunogenic, hydrophilic spacer are required. Compared to shorter PEG variants like SPDP-PEG4-acid or SPDP-PEG12-acid, the PEG24 spacer provides a proportionally larger hydrophilic domain, which translates to greater aqueous solubility for the final conjugate and improved shielding of hydrophobic binding partners . This makes it particularly useful for conjugating hydrophobic small molecules or peptides to carrier proteins, antibodies, or surfaces, where maintaining conjugate solubility and preventing aggregation are primary concerns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for SPDP-PEG24-acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.